6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid
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Overview
Description
6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid is a heterocyclic compound that features a unique bicyclic structure. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid can be achieved through various methods:
Synthesis from Pyrrole Derivatives: This involves the cyclization of pyrrole derivatives with appropriate reagents under controlled conditions.
Bromohydrazone Method: This method uses bromohydrazone intermediates to form the triazine ring.
Formation of Triazinium Dicyanomethylide: This involves the formation of a triazinium intermediate, which then undergoes cyclization to form the desired compound.
Multistep Synthesis: This method involves several steps, including the formation of intermediate compounds that are subsequently cyclized.
Transition Metal Mediated Synthesis: This method uses transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the triazine ring.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing one of the above synthetic routes to achieve high yield and purity. This often includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound of the family, known for its antiviral properties.
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Another derivative with potential therapeutic applications.
Uniqueness
6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H7N3O3 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
6-hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-4-5(12)2-11-7(4)6(8(13)14)9-3-10-11/h2-3,12H,1H3,(H,13,14) |
InChI Key |
AWVSEPCKDMFHPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=NN2C=C1O)C(=O)O |
Origin of Product |
United States |
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